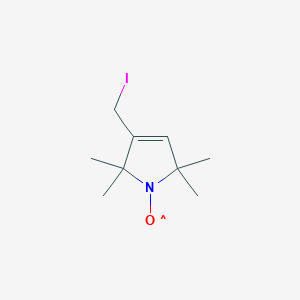
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) typically involves the iodination of a precursor compound, such as 2,2,5,5-tetramethylpyrroline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position . Common reagents used in this process include iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically stored in amber vials at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) include nucleophiles such as thiols, amines, and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) depend on the type of reaction and the reagents used. For example, substitution reactions with thiols can produce thioether derivatives .
Wissenschaftliche Forschungsanwendungen
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethylpyrroline: A precursor in the synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline).
3-Bromomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline): A similar compound where the iodine atom is replaced by a bromine atom.
Uniqueness
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .
Biologische Aktivität
3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) (commonly referred to as 3-Iodomethyl-TEMPO) is a nitroxide radical compound that has garnered attention for its potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in various research fields.
3-Iodomethyl-TEMPO is a derivative of the well-known nitroxide radical, TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl). The introduction of an iodomethyl group enhances its reactivity and allows for specific labeling in biomolecular studies. The synthesis typically involves the following steps:
- Preparation of the Nitroxide Radical : The base compound is synthesized using established protocols for nitroxide radicals.
- Introduction of Iodomethyl Group : This is achieved through electrophilic substitution reactions where iodomethylation occurs at the nitrogen or carbon sites of the pyrroline structure.
The resulting compound exhibits unique electron paramagnetic resonance (EPR) properties due to its stable radical nature.
Biological Activity
The biological activity of 3-Iodomethyl-TEMPO can be categorized into several key areas:
1. Spin Labeling in Nucleic Acids
3-Iodomethyl-TEMPO has been utilized as a spin label in nucleic acid studies. It allows researchers to measure nanometer distances between nucleic acids through EPR spectroscopy. This application is crucial for understanding molecular interactions and conformational dynamics within DNA and RNA structures .
2. Antioxidant Properties
Nitroxides like 3-Iodomethyl-TEMPO are known for their antioxidant capabilities. They can scavenge free radicals and thus protect biological systems from oxidative stress. Studies have shown that these compounds can modulate oxidative damage in cellular environments, suggesting potential therapeutic roles in diseases characterized by oxidative stress .
3. Mechanistic Studies in Biochemistry
The compound has been employed in mechanistic studies involving various biochemical pathways. For instance, it has been used to investigate the dynamics of protein interactions and enzyme mechanisms through its ability to act as a probe in EPR experiments .
Case Study 1: Spin Labeling in RNA Studies
In a study examining the internal dynamics of mini c TAR RNA, researchers used 3-Iodomethyl-TEMPO to attach spin labels at specific sites. This allowed them to probe conformational changes and interactions within the RNA structure under different conditions. The findings highlighted the utility of nitroxide radicals in understanding RNA folding and stability .
Case Study 2: Antioxidant Mechanisms
Another significant study focused on the antioxidant mechanisms of nitroxides, including 3-Iodomethyl-TEMPO. It was demonstrated that these compounds could effectively reduce lipid peroxidation levels in cellular models exposed to oxidative agents. This suggests their potential use in protective strategies against oxidative damage in various diseases .
Data Table: Comparison of Biological Activities
Eigenschaften
CAS-Nummer |
76893-33-9 |
|---|---|
Molekularformel |
C9H16INO |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |
InChI |
InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |
InChI-Schlüssel |
DGWYHBRLTUNLLF-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1[O])(C)C)CI)C |
Kanonische SMILES |
CC1(C=C(C(N1O)(C)C)CI)C |
Synonyme |
2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















